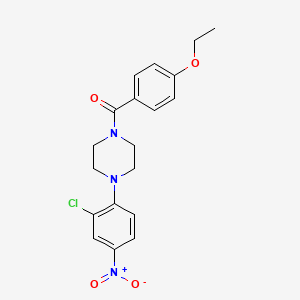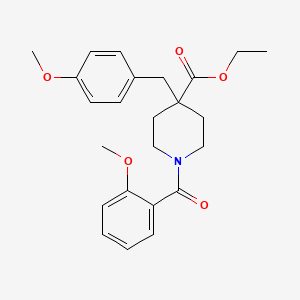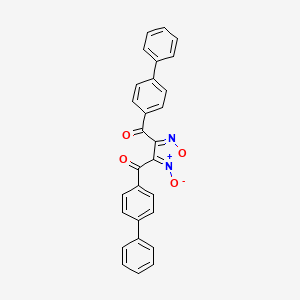![molecular formula C11H13F3N2OS B5087989 N-(2-methoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5087989.png)
N-(2-methoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea, also known as TFMU, is a chemical compound that has been widely used in scientific research. TFMU is a potent and selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in various cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
N-(2-methoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea inhibits PKC by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream targets. PKC is a key regulator of various cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis. By inhibiting PKC, this compound can modulate these processes, leading to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the cellular context and the specific PKC isoform being targeted. For example, this compound can inhibit insulin secretion in pancreatic beta cells, reduce platelet aggregation, and suppress T cell activation. This compound can also induce apoptosis in cancer cells, inhibit ion channels, and modulate neurotransmitter release.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-methoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea in lab experiments is its high potency and selectivity for PKC. This compound can selectively inhibit different PKC isoforms, allowing researchers to study the specific roles of each isoform in various cellular processes. However, one limitation of this compound is its potential off-target effects, which can complicate the interpretation of experimental results. Additionally, this compound can be toxic to cells at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of N-(2-methoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea in scientific research. One direction is to further investigate the specific roles of different PKC isoforms in various cellular processes, using this compound as a tool to selectively inhibit each isoform. Another direction is to explore the potential therapeutic applications of this compound in diseases such as cancer, diabetes, and cardiovascular disease. Finally, future studies could focus on developing new analogs of this compound with improved potency, selectivity, and safety profiles.
Méthodes De Synthèse
N-(2-methoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea can be synthesized by reacting 3-(trifluoromethyl)aniline with 2-chloroethyl methyl ether in the presence of potassium carbonate, followed by reaction with thiourea in the presence of sodium hydride. The product can be purified by column chromatography using silica gel as the stationary phase and a mixture of dichloromethane and hexane as the mobile phase.
Applications De Recherche Scientifique
N-(2-methoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been widely used in scientific research as a tool to study the role of PKC in various cellular processes. For example, this compound has been used to investigate the involvement of PKC in insulin secretion, platelet aggregation, and T cell activation. This compound has also been used to study the role of PKC in cancer cell proliferation and survival, as well as in the regulation of ion channels and neurotransmitter release.
Propriétés
IUPAC Name |
1-(2-methoxyethyl)-3-[3-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2OS/c1-17-6-5-15-10(18)16-9-4-2-3-8(7-9)11(12,13)14/h2-4,7H,5-6H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHBITCJZPQQIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)NC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2-methoxyphenyl)diazenyl]-4,5-diphenyl-1H-imidazole](/img/structure/B5087911.png)
![3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-methylpropanamide](/img/structure/B5087917.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5087925.png)


![N'-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-diethyl-1,2-ethanediamine](/img/structure/B5087942.png)
![1-ethyl-7,8-dimethoxy-3,5-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5087950.png)
![2-benzyl-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5087970.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5087977.png)

![1-(4-fluorophenyl)-7-(3-pyridinyl)-2-thioxo-5,5-bis(trifluoromethyl)-2,3,5,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B5087996.png)

![N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2,3,4,5,6-pentamethylbenzamide](/img/structure/B5088012.png)
![5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5088019.png)
